molecular formula C16H16N4OS B2375881 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide CAS No. 919211-26-0

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide

Cat. No.: B2375881
CAS No.: 919211-26-0
M. Wt: 312.39
InChI Key: KLSOTFMDDWKXJS-UHFFFAOYSA-N
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide is a compound that features a quinoline core structure substituted with a thiadiazole ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of the thiadiazole ring enhances the compound’s potential for various applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Scientific Research Applications

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide typically involves the formation of the quinoline core followed by the introduction of the thiadiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiadiazole rings .

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For instance, it can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes or signaling molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10(2)9-14-19-20-16(22-14)18-15(21)13-8-7-11-5-3-4-6-12(11)17-13/h3-8,10H,9H2,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOTFMDDWKXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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